C24H49NO4
Oleic acid, diisopropanolamine salt
CAS No.: 85507-95-5
Cat. No.: VC17219216
Molecular Formula: C18H34O2.C6H15NO2
C24H49NO4
Molecular Weight: 415.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85507-95-5 |
|---|---|
| Molecular Formula | C18H34O2.C6H15NO2 C24H49NO4 |
| Molecular Weight | 415.6 g/mol |
| IUPAC Name | 1-(2-hydroxypropylamino)propan-2-ol;(Z)-octadec-9-enoic acid |
| Standard InChI | InChI=1S/C18H34O2.C6H15NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-5(8)3-7-4-6(2)9/h9-10H,2-8,11-17H2,1H3,(H,19,20);5-9H,3-4H2,1-2H3/b10-9-; |
| Standard InChI Key | QZNJFNVUPYDXHR-KVVVOXFISA-N |
| Isomeric SMILES | CCCCCCCC/C=C\CCCCCCCC(=O)O.CC(CNCC(C)O)O |
| Canonical SMILES | CCCCCCCCC=CCCCCCCCC(=O)O.CC(CNCC(C)O)O |
Introduction
Chemical Identification and Structural Characteristics
Molecular Composition
Oleic acid, diisopropanolamine salt is synthesized via the neutralization of oleic acid () with diisopropanolamine (), forming a 1:1 molar complex. The resulting structure comprises a carboxylate anion from oleic acid and a protonated diisopropanolamine cation, stabilized by ionic and hydrogen-bonding interactions .
Table 1: Key Identifiers of Oleic Acid, Diisopropanolamine Salt
| Property | Value |
|---|---|
| CAS Number | 24170-14-7 |
| Molecular Formula | |
| Synonyms | 1,1'-Azanediylbis(propan-2-ol) oleate; SCHEMBL11210803 |
| Molecular Weight | 415.65 g/mol |
The compound’s amphiphilic nature arises from its long hydrophobic alkyl chain (oleate) and hydrophilic diisopropanolamine headgroup, enabling micelle formation in aqueous solutions .
Synthesis and Production
Reaction Mechanism
The synthesis involves an exothermic acid-base reaction between oleic acid and diisopropanolamine at ambient temperatures :
This method yields the salt in near-quantitative efficiency (>95%), with purification achieved via solvent extraction or distillation .
Industrial-Scale Optimization
Large-scale production utilizes continuous stirred-tank reactors (CSTRs) with temperature control (20–30°C) to prevent thermal degradation. Isopropyl alcohol is commonly employed as a solvent to enhance reaction homogeneity .
Physicochemical Properties
Table 2: Physicochemical Profile
| Property | Observation |
|---|---|
| Appearance | Viscous liquid |
| Density | ~0.92 g/cm³ (estimated) |
| Solubility in Water | Miscible |
| Flash Point | >150°C (non-flammable) |
Surface Activity
As an anionic surfactant, it reduces surface tension to ~30 mN/m at 1% concentration, facilitating emulsification and wetting . Critical micelle concentration (CMC) values range between 0.1–0.5 mM, dependent on temperature and ionic strength .
Functional Applications
Corrosion Inhibition
In petroleum industries, 20% solutions in isopropyl alcohol suppress sulfate-reducing bacteria (e.g., Desulfovibrio desulfuricans) by >99% at 1000 mg/L, mitigating microbially influenced corrosion . Efficacy correlates with alkyl chain length; dioctylamine derivatives outperform shorter-chain analogs .
Surfactant Formulations
The compound is integral to:
| Parameter | Limit |
|---|---|
| Heavy Metals (as Pb) | ≤20 mg/kg |
| Arsenic (As) | ≤3 mg/kg |
Environmental Impact
Biodegradability studies indicate moderate environmental persistence, with ecotoxicity thresholds (EC₅₀) >10 mg/L for aquatic organisms .
Recent Research Advancements
Antimicrobial Efficacy
A 2024 study demonstrated 99% suppression of Pseudomonas aeruginosa biofilms using 500 mg/L solutions, attributed to membrane disruption via alkyl chain insertion .
Green Chemistry Innovations
Solvent-free synthesis methods utilizing microwave irradiation have reduced energy consumption by 40%, aligning with sustainable production goals .
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